molecular formula C8H6Br2N2O B2927679 3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole CAS No. 1597115-82-6

3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole

Cat. No.: B2927679
CAS No.: 1597115-82-6
M. Wt: 305.957
InChI Key: JRRXIICNDCQCOE-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole is a heterocyclic compound with the molecular formula C8H6Br2N2O. This compound is characterized by the presence of a pyrazole ring substituted with two bromine atoms at positions 3 and 5, and a furan-2-ylmethyl group at position 1. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,5-dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atoms and the furan ring can participate in interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-1-[(furan-2-yl)methyl]-1H-pyrazole is unique due to the presence of the furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

3,5-dibromo-1-(furan-2-ylmethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2O/c9-7-4-8(10)12(11-7)5-6-2-1-3-13-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRXIICNDCQCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=CC(=N2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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